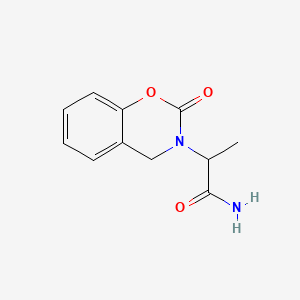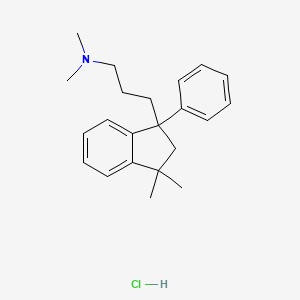
1-Indanpropylamine, 1-phenyl-N,N,3,3-tetramethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Indanpropylamine, 1-phenyl-N,N,3,3-tetramethyl-, hydrochloride is a chemical compound with the molecular formula C22H29N·ClH and a molecular weight of 343.9333 g/mol . This compound is known for its unique structure, which includes an indane ring system and a phenyl group, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 1-Indanpropylamine, 1-phenyl-N,N,3,3-tetramethyl-, hydrochloride involves several steps. One common method includes the reaction of indanone derivatives with amines under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Indanpropylamine, 1-phenyl-N,N,3,3-tetramethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
1-Indanpropylamine, 1-phenyl-N,N,3,3-tetramethyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Indanpropylamine, 1-phenyl-N,N,3,3-tetramethyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-Indanpropylamine, 1-phenyl-N,N,3,3-tetramethyl-, hydrochloride can be compared with other similar compounds such as:
3-Phenyl-1-propylamine: This compound has a similar structure but lacks the indane ring system, making it less complex.
Phenethylamine: Another related compound, phenethylamine, has a simpler structure and different biological activities.
N-Methyl-phenethylamine: This compound is structurally similar but has different substituents, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological characteristics, making it a valuable compound for various research applications.
Properties
CAS No. |
10565-74-9 |
|---|---|
Molecular Formula |
C22H30ClN |
Molecular Weight |
343.9 g/mol |
IUPAC Name |
3-(3,3-dimethyl-1-phenyl-2H-inden-1-yl)-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C22H29N.ClH/c1-21(2)17-22(15-10-16-23(3)4,18-11-6-5-7-12-18)20-14-9-8-13-19(20)21;/h5-9,11-14H,10,15-17H2,1-4H3;1H |
InChI Key |
XHSHZRTUPHMFMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC=CC=C21)(CCCN(C)C)C3=CC=CC=C3)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,9-Dichloro-5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002541.png)

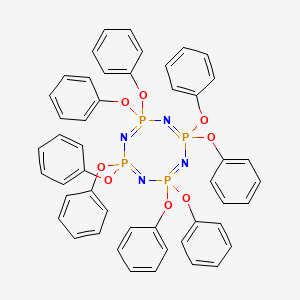
![2-chloro-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclop entane]](/img/structure/B12002553.png)
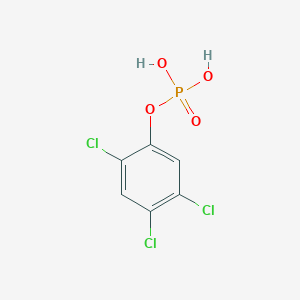
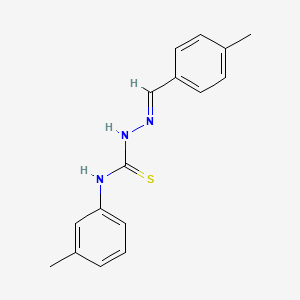
![5-(4-methylphenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12002562.png)
![4-[(E)-3-(2-Methoxy-phenyl)-prop-2-en-(E)-ylideneamino]-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12002563.png)
![9-Chloro-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002590.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]acetohydrazide](/img/structure/B12002593.png)
![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12002594.png)
